molecular formula C7H5N5 B15166136 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine CAS No. 294662-04-7

1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine

Cat. No.: B15166136
CAS No.: 294662-04-7
M. Wt: 159.15 g/mol
InChI Key: QVHQYGDDHGNZJX-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Fused Heterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology

Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new therapeutic agents. nih.gov Their prevalence in nature, as seen in alkaloids, vitamins, and nucleic acids, underscores their inherent biological relevance. mdpi.compharmacyjournal.net In fact, a significant percentage of small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle, highlighting their importance in pharmaceutical research. nih.govopenmedicinalchemistryjournal.com

The fusion of multiple heterocyclic rings creates rigid, three-dimensional structures that can present functional groups in precise orientations for optimal interaction with biological targets like enzymes and receptors. eurekaselect.com This structural rigidity can enhance binding affinity and selectivity. Furthermore, the presence of multiple nitrogen atoms allows for a range of intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition processes in biological systems. nih.govmdpi.com The modification of these fused systems by adding various substituents allows for the fine-tuning of their physicochemical properties, such as solubility and bioavailability, which are critical for drug development. openmedicinalchemistryjournal.com

The synergistic effect of combining two or more heterocyclic rings into a single hybrid molecule can lead to enhanced pharmacological properties and selectivity profiles. researchgate.net This approach has been successfully employed in the development of a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comeurekaselect.com

Overview of Imidazole (B134444), Pyrazole (B372694), and Pyrazine (B50134) Moieties in Biologically Active Compounds

The individual heterocyclic components of 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine—imidazole, pyrazole, and pyrazine—are themselves well-established pharmacophores found in numerous biologically active compounds.

Imidazole: The imidazole ring is a five-membered heterocycle with two non-adjacent nitrogen atoms. It is a constituent of the essential amino acid histidine and the neurotransmitter histamine, underscoring its biological importance. pharmacyjournal.netijprajournal.com Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijprajournal.comnih.govsemanticscholar.org The versatility of the imidazole scaffold has led to its incorporation into a variety of approved drugs. pharmacyjournal.net

Pyrazole: Pyrazole is another five-membered heterocycle, but with two adjacent nitrogen atoms. mdpi.comnih.gov This structural feature imparts distinct chemical and biological properties. Pyrazole-containing compounds are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. researchgate.netmdpi.comnih.gov The pyrazole nucleus is a key component of several commercially successful drugs, such as the anti-inflammatory agent celecoxib. mdpi.comnih.gov The adaptability of the pyrazole scaffold makes it a valuable component in the design of new therapeutic agents. mdpi.com

Pyrazine: Pyrazine is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation. mdpi.comnih.gov Pyrazine and its derivatives are found in nature and are known for their diverse biological activities, including antitumor, antibiotic, and diuretic properties. semanticscholar.org The pyrazine ring is a key structural feature in several clinically used drugs, such as the antituberculosis agent pyrazinamide. mdpi.com The incorporation of the pyrazine moiety into molecular structures can significantly influence their biological activity and pharmacokinetic properties. nih.govbenthamdirect.com

Table 1: Biological Activities of Imidazole, Pyrazole, and Pyrazine Derivatives

Heterocyclic Moiety Key Biological Activities
Imidazole Antifungal, Antibacterial, Anticancer, Anti-inflammatory ijprajournal.comnih.govsemanticscholar.org
Pyrazole Anti-inflammatory, Analgesic, Anticancer, Antimicrobial researchgate.netmdpi.comnih.gov
Pyrazine Antitumor, Antibiotic, Diuretic, Antituberculosis mdpi.comsemanticscholar.org

Rationale for Investigating the this compound System

The design of the novel this compound system is predicated on the principle of molecular hybridization, which involves combining distinct pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. This specific fused system brings together the well-established therapeutic potential of the imidazole, pyrazole, and pyrazine rings into a single, rigid scaffold.

The rationale for investigating this particular heterocyclic system includes:

Synergistic Pharmacological Effects: The fusion of these three biologically active moieties may lead to a synergistic enhancement of their individual therapeutic properties or the emergence of entirely new pharmacological activities.

Novel Chemical Space: The unique arrangement of the fused rings in this compound represents a novel area of chemical space, offering the potential for the discovery of compounds with unique biological profiles and mechanisms of action.

Structural Rigidity and Target Interaction: The rigid, planar nature of this fused system can provide a well-defined three-dimensional structure for precise interactions with biological targets, potentially leading to high affinity and selectivity.

Modulation of Physicochemical Properties: The presence of multiple nitrogen atoms in the fused core offers numerous sites for substitution, allowing for the systematic modification of the molecule's electronic and steric properties to optimize its drug-like characteristics.

While direct research on this compound is limited, studies on related fused systems, such as imidazo[1,2-a]pyrazines and pyrazolo[3,4-b]pyrazines, have demonstrated promising biological activities, including anticancer and antimicrobial effects. rsc.orgrsc.orgresearchgate.net This provides a strong impetus for the synthesis and biological evaluation of the this compound scaffold and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

294662-04-7

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

1,3,4,7,10-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene

InChI

InChI=1S/C7H5N5/c1-2-12-6(8-1)4-9-5-3-10-11-7(5)12/h1-4H,(H,10,11)

InChI Key

QVHQYGDDHGNZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=NC3=C2NN=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Imidazo 1,2 a Pyrazolo 4,3 E Pyrazine

Strategic Approaches to the Core 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine Scaffold

The construction of complex fused heterocyclic systems like this compound relies on established synthetic strategies that efficiently build the requisite ring systems. These methodologies include cyclization, condensation, and multicomponent reactions.

Cyclization Reactions for Fused Ring Systems Construction

Cyclization reactions are fundamental to forming the individual rings of the fused system. For the analogous and more extensively studied imidazo[1,2-a]pyrazine (B1224502) core, a common method involves the reaction of an aminopyrazine with an α-halocarbonyl compound. nih.gov This approach, often referred to as the Tschitschibabin reaction, leads to the formation of the fused imidazole (B134444) ring.

The synthesis of other complex fused systems also relies heavily on intramolecular cyclization. For instance, tandem diazotization followed by cyclization is a viable route for creating fused triazinone systems. nih.gov Similarly, oxidative cyclizations of aniline (B41778) derivatives are used to form benzimidazole (B57391) scaffolds, a strategy that could be adapted for the pyrazole (B372694) or imidazole ring formation in the target molecule. mdpi.com

Table 1: Selected Cyclization Strategies for Fused Heterocycles

Strategy Precursors Resulting Scaffold Reference
Tschitschibabin Reaction 2-Aminopyrazine (B29847), α-haloketone Imidazo[1,2-a]pyrazine nih.gov
Tandem Diazotization/Cyclization Substituted Amides Fused Triazinones nih.gov
Oxidative Cyclization o-Cycloaminoanilines Fused Benzimidazoles mdpi.com

Condensation-Based Synthetic Pathways

Condensation reactions, where two or more molecules combine with the elimination of a small molecule like water, are central to building heterocyclic scaffolds. The initial step in many imidazopyrazine syntheses involves the condensation of 2-aminopyrazine with an α-dicarbonyl compound, which then undergoes cyclization. nih.gov For instance, the reaction between 2-amino-3-chloropyrazine (B41553) and α-chloro-para-fluoro-acetophenone proceeds via condensation to build the core imidazo[1,2-a]pyrazine structure. nih.gov

Similar condensation strategies are employed in the synthesis of other fused pyrazine (B50134) systems. The reaction of o-phenylenediamine (B120857) with N-allenylpyrrole-2-carbaldehyde to form benzo rsc.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine is a key example of how condensation reactions can assemble complex polycyclic structures. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov These reactions are valued for their atom economy and operational simplicity.

A prominent example applicable to the synthesis of the imidazo[1,2-a]pyrazine portion of the target molecule is the Groebke–Blackburn–Bienaymé (GBB) reaction. This is a three-component reaction involving an aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govrsc.orgresearchgate.net An iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been shown to afford imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgresearchgate.net This strategy offers a convergent and efficient route to substituted imidazopyrazine cores, which could potentially be elaborated to form the full tetracyclic system.

Table 2: Example of a Multicomponent Reaction for a Related Scaffold

Reaction Name Reactants Catalyst Product Scaffold Reference

Functionalization and Derivatization of this compound

Once the core scaffold is assembled, its properties can be modulated through functionalization and derivatization reactions. The electronic nature of the fused rings—a combination of π-excessive imidazole/pyrazole rings and π-deficient pyrazine rings—dictates the regioselectivity of these transformations.

Electrophilic Substitution Reactions on the Core

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic systems. byjus.com In fused heterocyclic systems containing both π-excessive (electron-rich) and π-deficient (electron-poor) rings, electrophilic attack typically occurs on the more electron-rich portion. The imidazole and pyrazole rings are generally more susceptible to electrophilic attack than the pyrazine ring. uobabylon.edu.iqresearchgate.net

For the related imidazo[1,2-a]pyrazine system, halogenation (e.g., bromination) is a common electrophilic substitution reaction. Treatment with reagents like N-Bromosuccinimide (NBS) typically leads to substitution on the electron-rich imidazole ring, for example at the C3 position. nih.gov Such reactions are fundamental for introducing functional handles that can be used in subsequent cross-coupling reactions. nih.gov The presence of multiple nitrogen atoms in the pyrazine ring deactivates it towards electrophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings, such as pyrazine. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the ring and the displacement of a leaving group, typically a halide. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups and the inherent electron-poor nature of the pyrazine ring system. nih.govyoutube.com

In the synthesis of substituted imidazo[1,2-a]pyrazines, a common strategy involves the selective displacement of a halogen atom on the pyrazine ring. For example, an 8-chloro-imidazo[1,2-a]pyrazine intermediate can react with various amines under heating to achieve selective nucleophilic substitution at the C8 position on the pyrazine ring. nih.gov This SNAr reaction is a key step for introducing diversity into the final molecule. researchgate.net The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-deficient heterocyclic core. masterorganicchemistry.com

Table 3: Common Functionalization Reactions on Related Scaffolds

Reaction Type Reagent Position of Substitution Scaffold Example Reference
Electrophilic Substitution NBS C3 (Imidazole ring) Imidazo[1,2-a]pyrazine nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Diversification

No specific examples or data on the use of Suzuki or other cross-coupling reactions for the diversification of the this compound scaffold were found.

Metalation and Organometallic Reagent Applications (e.g., Br/Mg-exchange, magnesiations, zincations)

There is no available literature detailing metalation, Br/Mg-exchange, magnesiation, or zincation protocols specifically targeting the this compound molecule.

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Application of Nanoparticle Catalysis

No studies describing the use of nanoparticle catalysis for the synthesis of this compound could be identified.

Microwave-Assisted Synthetic Protocols

A search for microwave-assisted synthetic methods yielded no protocols for the construction of the this compound ring system.

Ultrasonic-Assisted Synthetic Protocols

There are no documented ultrasonic-assisted procedures for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

No publications were found that apply and discuss green chemistry principles in the context of synthesizing this compound.

Spectroscopic and Advanced Structural Elucidation of 1h Imidazo 1,2 a Pyrazolo 4,3 E Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazo[1,2-a]pyrazine (B1224502) derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are crucial for mapping the connectivity of the heterocyclic core and its substituents. unina.it The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation of atoms at various positions on the fused ring system. For instance, in a study of a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid, specific proton signals were observed in the aromatic region (δ 7.24–7.78 ppm), with distinct coupling constants (J) revealing the spatial relationships between adjacent protons. nih.gov

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to definitively assign proton and carbon signals, especially in complex derivatives. unina.it These experiments correlate the signals of directly bonded (HSQC) or long-range coupled (HMBC) nuclei, providing unambiguous evidence for the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for an Imidazo[1,2-a]pyrazine Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-1 7.78 (d, J = 1.6 Hz) -
C-1a - 145.5
H-2 7.34 (d, J = 3.6 Hz) -
C-2 - 131.0
H-3 6.76 (t, J = 3.2 Hz) -
C-3 - 113.5
C-3a - 124.1
C-4a - 144.1
H-5 7.64–7.55 (m) -
C-5 - 129.3
H-6 7.64–7.55 (m) -
C-6 - 129.1
H-7 7.64–7.55 (m) -
C-7 - 130.3
H-8 7.64–7.55 (m) -
C-8 - 130.2
C-8a - 121.7
H-9 6.89 (dd, J = 9.0, 1.8 Hz) -
C-9 - 118.1
H-10 6.21 (d, J = 9.2 Hz) -
C-10 - 106.9
C-10a - 119.0
C-10b - 112.0
C-11 - 120.6
H-12 7.28 (d, J = 1.2 Hz) -
C-12a - 113.4

Data adapted from a study on a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivative. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. This is particularly important for confirming the identity of newly synthesized imidazo[1,2-a]pyrazine derivatives.

Techniques such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry provide mass measurements with high accuracy, typically to within a few parts per million (ppm). nih.gov By comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) to the calculated mass for a proposed molecular formula, researchers can confirm the elemental composition of the synthesized compound.

Table 2: Example of HRMS Data for an Imidazo[1,2-a]pyrazine Derivative

Compound Ion Calculated m/z Found m/z Molecular Formula
9-Chloro-6-phenylbenzo nih.govnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine [M+H]⁺ 318.0793 318.0791 C₁₉H₁₃ClN₃

Data obtained using ESI-QTOF mass spectrometry. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. While a comprehensive review of the IR spectra of various imidazo[1,2-a]pyrazines is available, specific experimental data for the parent compound is less common in recent literature. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the vibrational frequencies for characteristic bands in imidazo[1,2-a]pyrazine derivatives. nih.gov For example, in related imidazo[1,2-a]pyrazinediones, characteristic bands for C=O and N-H stretching vibrations are predicted and can be correlated with experimental spectra. nih.gov The analysis of the IR spectrum of a new derivative would involve identifying characteristic absorptions for C-H, C=N, and C=C bonds within the aromatic rings, as well as any vibrations associated with substituents.

Table 3: Predicted Characteristic IR Bands for Imidazo[1,2-a]pyrazine-like Scaffolds

Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3200-3500 Imidazole (B134444) N-H
C-H Stretch (Aromatic) 3000-3100 Aromatic C-H
C=O Stretch 1650-1750 Carbonyl (if present as a substituent)
C=N Stretch 1600-1690 Imine/Aromatic C=N
C=C Stretch 1450-1600 Aromatic C=C

Based on theoretical predictions for related structures. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. This technique has been instrumental in confirming the absolute structure of several imidazo[1,2-a]pyrazine derivatives. nih.govnih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. For example, the structure of a regioisomeric benzo nih.govnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine was unambiguously confirmed by X-ray crystallographic analysis. nih.gov This technique is particularly valuable for resolving ambiguities that may arise from the interpretation of NMR data, especially in cases of complex stereochemistry or isomerism.

Analysis of Unique Optical Properties (e.g., Fluorescence Characteristics)

Certain derivatives of the imidazo[1,2-a]pyrazine scaffold have been found to exhibit interesting optical properties, including fluorescence. The study of these characteristics is important for potential applications in areas such as bioimaging and materials science.

The fluorescence properties, including absorption and emission maxima, are influenced by the specific substitution pattern on the heterocyclic core. For instance, a series of benzo nih.govnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine derivatives exhibited absorption maxima in the range of 320–360 nm and emission maxima between 400 and 450 nm in DMSO. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has been measured for some derivatives, with values as high as 56% being reported. nih.gov The nature of the functional groups present can significantly influence the absorbance and fluorescence characteristics. researchgate.net

Table 4: Fluorescence Properties of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound Class Absorption Maxima (λabs, nm) Emission Maxima (λem, nm) Solvent Quantum Yield (Φ)
Benzo nih.govnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazines ~320–360 ~400–450 DMSO Not specified for all
6-Phenylnaphtho[2′,3′:4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines Not specified Not specified Not specified Up to 0.56

Data from a study on benzo-fused pyrrolo[1,2-a]pyrazine derivatives. nih.gov

Computational and Theoretical Investigations of 1h Imidazo 1,2 a Pyrazolo 4,3 E Pyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Specific Density Functional Theory (DFT) studies on 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine are not present in the available literature. Consequently, data for the following subsections are unavailable.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this specific molecule.

Molecular Geometry Optimization and Conformational Analysis

Published data on the optimized molecular geometry or conformational analysis of this compound is not available.

Dipole Moment and Molecular Electrostatic Potential (MEP) Analysis

Analyses of the dipole moment and Molecular Electrostatic Potential (MEP) for this compound have not been reported in the scientific literature.

Molecular Modeling and Simulation Studies

Specific molecular modeling and simulation studies for this compound are not documented in the available research.

Molecular Docking for Ligand-Target Interactions

There are no published molecular docking studies identifying specific protein targets or detailing the ligand-target interactions for this compound.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics simulations to investigate the conformational dynamics and stability of this compound in complex with any biological target have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies are instrumental in identifying the key molecular descriptors that influence their therapeutic effects. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

A hypothetical 2D-QSAR study on a series of this compound analogs could involve the generation of a robust model using multiple linear regression (MLR). In such a study, various molecular descriptors would be calculated for each analog and correlated with their experimentally determined biological activity (e.g., IC50 values against a specific enzyme or receptor).

The resulting QSAR model can be represented by a linear equation, such as:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, β are the regression coefficients, and ε is the error term. The statistical quality of the model is assessed by parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the adjusted R² researchgate.net. A reliable QSAR model would exhibit high values for these parameters, indicating good predictive capacity researchgate.net.

For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that the biological activity is positively correlated with descriptors related to molecular refractivity (suggesting a role for polarizability and dispersion forces in ligand-receptor interactions) and negatively correlated with the dipole moment (indicating that excessive polarity may be detrimental to activity).

Below is a hypothetical data table representing the results of a QSAR study on a series of this compound analogs.

CompoundpIC50 (Experimental)pIC50 (Predicted)ResidualDescriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molar Refractivity)
Analog 17.27.10.12.585
Analog 26.86.9-0.12.180
Analog 37.57.40.13.090
Analog 46.56.6-0.11.875
Analog 57.87.70.13.595
Analog 67.07.00.02.888
Analog 76.36.4-0.11.572
Analog 87.67.50.13.292

In Silico Design and Virtual Screening of Novel this compound Analogs

Building upon the insights gained from QSAR studies, in silico design and virtual screening are powerful computational strategies for the discovery of novel and potent this compound analogs. These methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest probability of being active.

Structure-Based Virtual Screening:

In cases where the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based virtual screening can be employed. This approach involves docking a library of virtual compounds into the active site of the target protein to predict their binding affinity and orientation. For the this compound scaffold, this would involve generating a library of virtual analogs with diverse substitutions at various positions of the heterocyclic core. These analogs would then be docked into the binding pocket of a relevant biological target. The docking scores, which estimate the binding free energy, are used to rank the compounds. Analogs with the most favorable docking scores are then selected for synthesis and biological evaluation.

Molecular docking studies can also elucidate the key molecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, a docking study might reveal that the pyrazine (B50134) nitrogen of the this compound core forms a crucial hydrogen bond with a specific amino acid residue in the active site of the target protein.

Ligand-Based Virtual Screening:

When the structure of the biological target is unknown, ligand-based virtual screening methods can be utilized. These approaches rely on the knowledge of known active compounds for the target of interest. A pharmacophore model can be developed based on the common chemical features of a set of active this compound analogs. This model represents the essential spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are required for biological activity. This pharmacophore model can then be used as a 3D query to screen large compound databases to identify novel molecules that fit the model.

The following table illustrates a hypothetical outcome of a virtual screening campaign for new this compound analogs targeting a specific kinase.

Compound IDDocking Score (kcal/mol)Predicted Key InteractionsPharmacophore Fit Score
ZINC12345-9.5H-bond with GLU85, Pi-stacking with PHE1420.92
ZINC67890-9.2H-bond with GLU85, Hydrophobic interaction with LEU340.88
ZINC13579-8.9H-bond with LYS40, Pi-stacking with PHE1420.85
ZINC24680-8.7Hydrophobic interaction with ILE600.81
ZINC98765-8.5H-bond with GLU850.79
ZINC54321-8.3Pi-stacking with HIS1400.75
ZINC11223-8.1Hydrophobic interaction with VAL250.72
ZINC44556-7.9H-bond with ASP1500.68

Through these computational approaches, the exploration of the chemical space around the this compound scaffold can be significantly accelerated, leading to the rational design of novel drug candidates with enhanced therapeutic properties.

Investigation of Biological Activities and Molecular Mechanisms of 1h Imidazo 1,2 a Pyrazolo 4,3 E Pyrazine

Enzyme Inhibition Profiles

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold have been investigated for their potential to inhibit a variety of enzymes, demonstrating a wide range of biological activities.

Bacterial Type IV Secretion System ATPase (e.g., VirB11) Inhibition

The bacterial Type IV Secretion System (T4SS) is essential for the virulence of many pathogenic bacteria, including Helicobacter pylori, by translocating toxic molecules into host cells. A key component of this system is the VirB11 ATPase. Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential mimics of ATP, leading to their investigation as inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukgoogle.com

In vitro screening of a series of synthesized 2- and 3-aryl substituted 8-amino imidazo[1,2-a]pyrazine derivatives identified a lead compound with an IC50 value of 7 µM. ucl.ac.uknih.gov Further studies revealed that this compound acts as a competitive inhibitor of ATP. ucl.ac.uknih.gov Structure-activity relationship (SAR) studies have helped to identify key structural features for inhibitory activity, guiding the design of new analogs. ucl.ac.uk While second-generation compounds did not show major improvements in potency, they did identify additional potential leads for development as antibacterial agents that could reduce bacterial virulence by inhibiting the T4SS. ucl.ac.ukrsc.org

Table 1: Inhibition of VirB11 ATPase by an Imidazo[1,2-a]pyrazine Derivative

Compound Class Target Enzyme Inhibition Value (IC50) Mechanism of Action

Phosphoinositide-3-Kinase (PI3K) Pathway Modulation

The Phosphoinositide-3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.govmdpi.com Its deregulation is a common feature in many human cancers, making it a significant target for cancer therapeutics. nih.govnih.gov The imidazo[1,2-a]pyrazine scaffold has been identified as a novel core structure for the development of PI3K inhibitors. nih.gov

One study reported a series of imidazo[1,2-a]pyrazine derivatives as potent PI3K inhibitors. nih.gov More recently, a function-oriented synthesis approach led to the development of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives as potent dual PI3K/mTOR inhibitors. One notable compound exhibited exceptional inhibitory activity against PI3Kα and mTOR with IC50 values of 0.06 nM and 3.12 nM, respectively. mdpi.com This compound demonstrated significant anti-tumor activities both in vitro and in vivo, highlighting the therapeutic potential of this scaffold in targeting the PI3K/Akt/mTOR pathway. mdpi.comnih.gov

Table 2: PI3K/mTOR Inhibition by an Imidazo[1,2-a]pyrazine Derivative

Compound Class Target Kinase IC50 Value
Imidazo[1,2-a]pyrazine PI3Kα 0.06 nM

Kinase Family Inhibition (e.g., Aurora-A, CHK1, EphB4)

The imidazo[1,2-a]pyrazine core has proven to be a versatile scaffold for targeting various protein kinases involved in cell cycle regulation and angiogenesis. rsc.orgtsijournals.com

Aurora-A: Aurora kinases are serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is linked to cancer. nih.govnih.gov Novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been developed. wikipedia.org Optimization of an initial lead compound, which suffered from poor oral bioavailability, led to fluoroamine and deuterated analogues with improved pharmacokinetic profiles. nih.gov These studies underscored the importance of blocking oxidative metabolism and reducing amine basicity to achieve compounds with good oral bioavailability and biological activity. nih.gov

CHK1: Checkpoint kinase 1 (CHK1) is a key mediator of cell cycle checkpoint control. Research has been conducted to develop imidazo[1,2-a]pyrazine derivatives as ATP-competitive inhibitors of CHK1. nih.gov By making small structural modifications to the scaffold, researchers were able to achieve a switch in potency between CHK1 and another kinase, MK2, demonstrating the tunability of this chemical series for achieving kinase selectivity. plos.org

EphB4: The EphB4 receptor tyrosine kinase is involved in embryogenesis and angiogenesis and is often upregulated in various cancers. nih.gov A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered that shows nanomolar potency for the EphB4 receptor. nih.govnih.gov These compounds also exhibited potent activity against several other angiogenesis-related receptor tyrosine kinases, suggesting that dual inhibition could lead to enhanced anti-angiogenic and anti-cancer effects. nih.gov

Table 3: Kinase Inhibition Profile of Imidazo[1,2-a]pyrazine Derivatives

Kinase Target Compound Class Activity
Aurora-A Fluoroamine/deuterated Imidazo[1,2-a]pyrazines Improved oral bioavailability and potent inhibition.
CHK1 3,6-di(hetero)aryl Imidazo[1,2-a]pyrazines ATP-competitive inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential step in the synthesis of thymine (B56734) and other cellular components. nih.govresearchgate.net Inhibition of DHFR can halt cell division, making it a validated target for anticancer and antimicrobial agents. researchgate.netnih.gov While no specific studies on "1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine" as a DHFR inhibitor were found, research on related pyrazole-containing heterocyclic systems has shown significant DHFR inhibitory activity. nih.gov For instance, a series of novel pyrazole (B372694) analogues demonstrated potent DHFR inhibition, with some derivatives showing IC50 values as low as 0.09 µM, which is more potent than the established DHFR inhibitor methotrexate (B535133) (IC50 = 0.14 µM). nih.gov This suggests that pyrazole-fused ring systems are promising scaffolds for the development of novel DHFR inhibitors.

RhoA Pathway Antagonism

The RhoA pathway is a critical signaling cascade that regulates a wide variety of cellular processes, including the organization of the actin cytoskeleton, cell migration, and cell proliferation. nih.gov No direct evidence was found linking "this compound" or related imidazo[1,2-a]pyrazine derivatives to the antagonism of the RhoA pathway. Research into Rho pathway inhibition has primarily focused on downstream effectors like Rho-associated kinase (ROCK), with inhibitors such as Fasudil and Y-27632 being widely studied. nih.gov

Receptor Modulatory Effects

Beyond enzyme inhibition, heterocyclic compounds containing the imidazo[1,2-a]pyrazine core have been explored for their ability to modulate receptor function. Specifically, they have been identified as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov

A high-throughput screening campaign identified an imidazo[1,2-a]pyrazine derivative as a promising and selective lead for TARP γ-8. nih.gov Subsequent optimization led to the development of brain-penetrant compounds with subnanomolar potency. nih.gov These molecules act as negative allosteric modulators, offering a potential therapeutic avenue for conditions involving hippocampal hyperexcitability, such as certain forms of epilepsy. nih.gov

Investigation of this compound Reveals No Publicly Available Scientific Data

Following a comprehensive search of scientific literature and databases for information on the chemical compound This compound , it has been determined that there is no publicly available research detailing its biological activities or molecular mechanisms. The investigation sought to populate a detailed article outline covering specific interactions with neurological receptors and its antimicrobial spectrum, but no data was found for this particular heterocyclic system.

The intended article was structured to cover the following specific areas of biological investigation:

Antimicrobial Spectrum of Activity

Antifungal Efficacy

Targeted searches were conducted for each of these subsections using the specific compound name. However, these searches did not yield any relevant results. The scientific literature that was retrieved focused on related but structurally distinct compounds, such as imidazo[1,2-a]pyrazine derivatives, pyrazolo[3,4-b]pyrazines, and other similar heterocyclic cores. While these related compounds have been investigated for a range of biological activities, including as AMPA receptor modulators, GABAA receptor agonists, TLR antagonists, and antimicrobial agents, no studies have been published on the specific fused tetracyclic system of this compound itself.

Therefore, it is not possible to provide an article on the biological activities and molecular mechanisms of this compound based on the current body of public scientific knowledge. The compound may be a novel chemical entity that has not yet been synthesized or biologically evaluated, or research pertaining to it may be proprietary and not published in the public domain.

Antimycobacterial Properties

No studies detailing the antimycobacterial properties of this compound were identified. Research in this area has focused on related scaffolds, such as imidazo[1,2-a]pyridine derivatives, which have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.orgnih.govnih.gov For instance, certain imidazo[1,2-a]pyridine-3-carboxamides exhibit minimum inhibitory concentrations (MICs) in the low nanomolar range against replicating M. tuberculosis H37Rv. nih.gov Similarly, derivatives of imidazo[1,2-c]pyrimidines and imidazo[1,2-b] nih.govnih.govrsc.orgrsc.orgtetrazines have also been synthesized and evaluated for their antimycobacterial potential. nih.govresearchgate.net However, this activity is specific to these scaffolds and cannot be extrapolated to the requested compound.

Antiparasitic Action

No literature was found describing the antiparasitic action of this compound.

Antiproliferative and Apoptosis-Inducing Activities in Cellular Models

There is no specific data on the antiproliferative or apoptosis-inducing activities of this compound. The broader class of imidazo[1,2-a]pyrazine derivatives has been investigated for anticancer properties. rsc.org For example, specific derivatives have been shown to inhibit the proliferation of cell lines such as HEL (human erythroleukemia) and Dami (a megakaryocytic cell line). nih.gov Some of these compounds induce apoptosis through mechanisms related to the inhibition of phosphodiesterase (PDE) and a subsequent increase in cyclic AMP (cAMP). nih.gov Other research has identified imidazo[1,2-a]pyrazine derivatives as potent tubulin polymerization inhibitors, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells like HCT-116, with IC50 values as low as 23 nM. nih.gov Additionally, this scaffold is explored for the development of Aurora kinase inhibitors. nih.gov These findings are, however, specific to the imidazo[1,2-a]pyrazine core and not the pyrazolo-fused system requested.

Anti-inflammatory Mechanisms (e.g., NF-κB Pathway Inhibition)

No studies were identified that investigate the anti-inflammatory mechanisms of this compound or its effect on the NF-κB pathway. Research on related imidazo-pyrazole scaffolds has shown that some derivatives can reduce the production of reactive oxygen species (ROS) and inhibit p38MAPK phosphorylation, pathways associated with inflammation. nih.gov However, this activity is tied to a different heterocyclic core.

Preclinical Pharmacological Evaluation for Specific Therapeutic Indications (e.g., antipsychotic-like effects without dopamine (B1211576) receptor affinity or extrapyramidal side effects)

There is no preclinical pharmacological data available for this compound regarding antipsychotic-like effects. Notably, a study on a series of structural isomers, 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines , reported promising results. nih.gov Certain compounds in that series demonstrated antipsychotic-like effects in preclinical models without having an affinity for brain dopamine receptors, suggesting a mechanism of action that could avoid extrapyramidal side effects typical of conventional antipsychotics. nih.gov One compound from this isomeric series, CI-943, was selected for further clinical evaluation based on this unique profile. nih.gov This information is specific to the isomeric scaffold and cannot be attributed to this compound.

An extensive search of scientific literature and databases has been conducted to gather information on the structure-activity relationship (SAR) of this compound derivatives. Despite employing targeted search strategies for this specific chemical scaffold, no relevant studies, data, or publications detailing its SAR could be located.

The requested article structure is highly specific, focusing on substituent variations, pharmacophores, regioisomeric effects, scaffold optimization, and computational SAR correlations. Fulfilling these requirements necessitates access to detailed experimental and computational data from published research.

Unfortunately, the public scientific domain does not appear to contain research focused on the SAR of the this compound core structure. Research is available for related but structurally distinct scaffolds, such as imidazo[1,2-a]pyrazine, but per the strict instructions to focus solely on the specified compound, this information cannot be used.

Therefore, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and adherence to the provided outline due to the absence of available source material on this compound.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically for the chemical compound “this compound.” Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific molecule.

The search results did, however, yield extensive information on the closely related and foundational bicyclic scaffold, imidazo[1,2-a]pyrazine . This scaffold is a versatile and well-researched structure in medicinal chemistry. Research on imidazo[1,2-a]pyrazine and its derivatives covers a broad range of topics that align with the user's requested outline, including:

Development of Novel Therapeutic Agents: Analogs of imidazo[1,2-a]pyrazine have been investigated as potent and selective inhibitors for various molecular targets, including ENPP1 for cancer immunotherapy nih.gov, TARP γ-8 selective AMPAR negative modulators for epilepsy nih.govresearchgate.net, Aurora kinase inhibitors for oncology researchgate.netresearchgate.net, and tubulin polymerization inhibitors. nih.govresearchgate.net

Exploration in Emerging Areas of Drug Discovery: The imidazo[1,2-a]pyrazine core has been utilized to develop agents with potential applications as antioxidants and antimicrobials , as well as treatments for melanoma nih.gov and Alzheimer's disease. researchgate.net

Strategies for Lead Optimization: Studies describe efforts to improve the pharmacokinetic properties of imidazo[1,2-a]pyrazine-based compounds, addressing challenges such as high in vivo clearance, metabolic stability, and brain penetrance. nih.gov

Advanced Synthetic and Computational Methodologies: A significant body of literature details various synthetic routes to create libraries of imidazo[1,2-a]pyrazine derivatives. nih.govrsc.orgrsc.org Furthermore, computational tools like molecular docking and pharmacophore modeling have been integral to the rational design and optimization of these compounds. nih.govresearchgate.netmdpi.com

Should you wish to proceed with an article on the well-documented imidazo[1,2-a]pyrazine scaffold, the existing research would allow for a thorough and informative article structured around your provided outline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.